molecular formula C24H24F2N4O2 B2652492 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide CAS No. 1251683-72-3

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide

Cat. No.: B2652492
CAS No.: 1251683-72-3
M. Wt: 438.479
InChI Key: KCNCKSPIAMLWKN-UHFFFAOYSA-N
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Description

2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide is a useful research compound. Its molecular formula is C24H24F2N4O2 and its molecular weight is 438.479. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step synthesis, beginning with the construction of the pyrido[4,3-d]pyrimidine core Key reactions include cyclization, benzylation, and acylation under specific conditions

Industrial Production Methods: Scaling up the synthesis for industrial purposes would require optimization of reaction conditions to ensure yield and purity. Methods such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and functionality.

Common Reagents and Conditions: Oxidation might be carried out using reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction could involve reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions may use halogenated compounds and bases under controlled conditions.

Major Products: Depending on the reaction, the products will vary For instance, oxidation might yield oxo derivatives, while reduction could produce different hydroxylated forms

Scientific Research Applications

This compound finds extensive use in scientific research, particularly in chemistry, biology, medicine, and industry. It can act as a scaffold for developing new drugs, especially in targeting specific enzymes or receptors. In biology, it might be utilized to study cellular mechanisms due to its potential bioactivity. Industrial applications could involve its use in material science, such as in the development of polymers or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets. It might bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

When compared to similar compounds, 2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2,4-difluorobenzyl)acetamide stands out due to its unique structure and reactivity. Similar compounds might include other pyrido[4,3-d]pyrimidines, but this compound's specific functional groups confer distinct properties, making it valuable for specific research and industrial applications. Noteworthy similar compounds include 2-(4-chlorophenyl)-N-(2,4-difluorobenzyl)acetamide and 2-(4-ethoxyphenyl)-N-(2,4-difluorobenzyl)acetamide, each having different substituents impacting their reactivity and applications.

Properties

IUPAC Name

2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-[(2,4-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2/c1-16-28-22-9-10-29(13-17-5-3-2-4-6-17)14-20(22)24(32)30(16)15-23(31)27-12-18-7-8-19(25)11-21(18)26/h2-8,11H,9-10,12-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNCKSPIAMLWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NCC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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